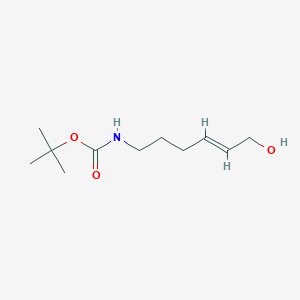

tert-Butyl (6-hydroxyhex-4-en-1-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl N-[(4E)-6-hydroxyhex-4-en-1-yl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a tert-butyl group, a hydroxyhexenyl chain, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4E)-6-hydroxyhex-4-en-1-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate hydroxyhexenyl precursor. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the carbamate bond .

Industrial Production Methods: Industrial production of tert-butyl N-[(4E)-6-hydroxyhex-4-en-1-yl]carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl N-[(4E)-6-hydroxyhex-4-en-1-yl]carbamate can undergo oxidation reactions, particularly at the hydroxyhexenyl chain.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, OsO4

Reduction: LiAlH4, NaBH4

Substitution: Amines, alcohols, bases like NaOH or KOH

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Substituted carbamates

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-[(4E)-6-hydroxyhex-4-en-1-yl]carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to protect amine groups makes it valuable in the synthesis of peptides and other complex biomolecules .

Medicine: In medicinal chemistry, tert-butyl N-[(4E)-6-hydroxyhex-4-en-1-yl]carbamate is used in the development of prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release the active drug .

Industry: The compound finds applications in the production of polymers and resins. It is also used in the manufacture of specialty chemicals and intermediates for various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[(4E)-6-hydroxyhex-4-en-1-yl]carbamate involves its role as a protecting group. The tert-butyl carbamate group can be selectively cleaved under acidic conditions, releasing the free amine. This selective cleavage is facilitated by the stability of the tert-butyl carbocation formed during the reaction . The compound’s ability to protect amine groups while allowing other reactions to proceed makes it a valuable tool in organic synthesis.

Comparison with Similar Compounds

- tert-Butyl carbamate

- tert-Butyl N-hydroxycarbamate

- tert-Butyl N-(4-hydroxycyclohexyl)carbamate

Uniqueness: tert-Butyl N-[(4E)-6-hydroxyhex-4-en-1-yl]carbamate is unique due to its hydroxyhexenyl chain, which provides additional functional groups for further chemical modifications. This makes it more versatile compared to other similar compounds that may lack such functional groups .

Biological Activity

Tert-butyl (6-hydroxyhex-4-en-1-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a tert-butyl group, a carbamate functional group, and a hydroxyhexene moiety, which may contribute to its biological activities.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. The presence of hydroxyl groups in the structure can enhance radical scavenging activity, potentially leading to protective effects against oxidative stress in cells .

Cytotoxicity

The cytotoxic effects of related compounds have been documented, particularly against cancer cell lines. For example, certain carbamate derivatives have demonstrated selective cytotoxicity towards tumor cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .

The mechanisms underlying the biological activities of this compound may involve:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression.

- Modulation of Cell Signaling : The compound may influence signaling pathways related to apoptosis and cell proliferation.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

- Anticancer Activity : A study on a related carbamate showed significant inhibition of cell proliferation in glioma cells via multiple mechanisms, including activation of apoptosis pathways and inhibition of cell cycle progression .

- Neuroprotective Effects : Another study indicated that related compounds could protect neuronal cells from amyloid-beta-induced toxicity, suggesting potential applications in neurodegenerative diseases .

- Antimicrobial Properties : Research has identified certain carbamate derivatives with potent activity against various pathogens, indicating that this compound might also possess antimicrobial properties .

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C11H21NO3 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

tert-butyl N-[(E)-6-hydroxyhex-4-enyl]carbamate |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9-13/h5,7,13H,4,6,8-9H2,1-3H3,(H,12,14)/b7-5+ |

InChI Key |

FQMBCABCVMWRKA-FNORWQNLSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCC/C=C/CO |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC=CCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.